molecular formula C15H21ClN2O2S B7504627 N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide

N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide

Número de catálogo: B7504627
Peso molecular: 328.9 g/mol
Clave InChI: IYHHVZTXWKZCHX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide, also known as Lefamulin, is a novel antibiotic that was recently approved by the FDA for the treatment of community-acquired bacterial pneumonia (CABP).

Mecanismo De Acción

N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide exerts its antibacterial activity by binding to the peptidyl transferase center of the bacterial ribosome, which inhibits protein synthesis. Unlike other antibiotics that target the ribosome, this compound binds to a unique site on the ribosome that is not affected by resistance mechanisms, such as efflux pumps and ribosomal mutations.
Biochemical and Physiological Effects:
This compound has been shown to have minimal impact on human cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. This suggests that this compound has a low potential for drug-drug interactions. This compound is primarily metabolized by the liver and excreted in the urine and feces. The pharmacokinetics of this compound are not affected by food intake, which allows for convenient dosing.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide has several advantages over other antibiotics, such as a low potential for drug-drug interactions, a unique mechanism of action, and a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. However, this compound has some limitations for lab experiments, such as its high cost and limited availability.

Direcciones Futuras

There are several potential future directions for N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide research, including:
1. Investigation of the efficacy of this compound in the treatment of other bacterial infections, such as skin and soft tissue infections and urinary tract infections.
2. Development of new formulations of this compound, such as intravenous and long-acting formulations, to improve its convenience and efficacy.
3. Study of the pharmacodynamics of this compound to optimize dosing regimens and minimize the development of resistance.
4. Evaluation of the safety and efficacy of this compound in special populations, such as pregnant women and children.
5. Investigation of the potential use of this compound in combination with other antibiotics to enhance its antibacterial activity.
Conclusion:
This compound is a novel antibiotic that has demonstrated efficacy and safety in the treatment of CABP. Its unique mechanism of action, broad spectrum of activity, and low potential for drug-drug interactions make it a promising candidate for the treatment of other bacterial infections. Further research is needed to optimize its dosing regimens, evaluate its safety and efficacy in special populations, and explore its potential use in combination with other antibiotics.

Métodos De Síntesis

N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide is a semi-synthetic pleuromutilin antibiotic that is derived from the natural compound pleuromutilin, which is produced by certain species of fungi. The synthesis of this compound involves the modification of pleuromutilin through a series of chemical reactions, including acylation, reduction, and alkylation. The final product is a white to off-white crystalline powder that is soluble in water and ethanol.

Aplicaciones Científicas De Investigación

N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of CABP. In vitro studies have shown that this compound has potent activity against a wide range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae. In clinical trials, this compound has demonstrated non-inferiority to standard-of-care antibiotics, such as moxifloxacin and azithromycin, in the treatment of CABP.

Propiedades

IUPAC Name

N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2S/c1-11(2)15(20)18-7-6-17-14(19)10-21-9-12-4-3-5-13(16)8-12/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHVZTXWKZCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCNC(=O)CSCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.